molecular formula C23H29N3O3 B12784013 Carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 134068-21-6

Carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Cat. No.: B12784013
CAS No.: 134068-21-6
M. Wt: 395.5 g/mol
InChI Key: LHGGSAPWTMHPJN-UHFFFAOYSA-N
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Description

Carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with the molecular formula C20H23N3O3 It is known for its unique structure, which includes a dibenzazepine core, a butylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butylamino Group: The butylamino group is introduced via a nucleophilic substitution reaction, where a butylamine reacts with an intermediate compound.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids.

    Reduction: Formation of reduced derivatives, such as amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
  • Carbamic acid, methyl-, ethyl ester

Uniqueness

Carbamic acid, (5-((butylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the butylamino group and the dibenzazepine core

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

134068-21-6

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl N-[11-[2-(butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C23H29N3O3/c1-3-5-14-24-16-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(15-21(18)26)25-23(28)29-4-2/h6-9,12-13,15,24H,3-5,10-11,14,16H2,1-2H3,(H,25,28)

InChI Key

LHGGSAPWTMHPJN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC

Origin of Product

United States

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